Tyrphostin A1

Description

Tyrphostin A1 is an inactive agent that is used as a negative control for the inhibition of epidermal growth factor receptor tyrosine kinase activity. (NCI)

Structure

3D Structure

Properties

IUPAC Name |

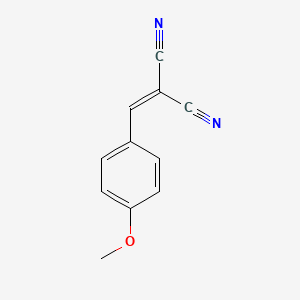

2-[(4-methoxyphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-14-11-4-2-9(3-5-11)6-10(7-12)8-13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHFCPXBKJPCAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182508 | |

| Record name | ((4-Methoxyphenyl)methylene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2826-26-8 | |

| Record name | Propanedinitrile, ((4-methoxyphenyl)methylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002826268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2826-26-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ((4-Methoxyphenyl)methylene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrphostin A1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tyrphostin A1: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties and Methodologies Associated with Tyrphostin A1, a Widely Used Tyrosine Kinase Inhibitor Probe.

This technical guide provides a comprehensive overview of this compound, a member of the tyrphostin family of compounds known for their ability to inhibit protein tyrosine kinases (PTKs). While often utilized as a negative control in research due to its relatively weak inhibitory activity against certain kinases compared to its analogs, this compound exhibits distinct biological effects that warrant detailed examination. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of its biochemical properties, effects on signaling pathways, and relevant experimental protocols.

Introduction to this compound

Tyrphostins are a class of synthetic compounds designed to inhibit the activity of protein tyrosine kinases.[1] These enzymes play a critical role in cellular signal transduction pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of PTK activity is a hallmark of many diseases, including cancer, making them a key target for therapeutic intervention.[1][2][3]

This compound, also known as AG9, is structurally a (4-Methoxybenzylidene)malononitrile.[4] It is often considered a much weaker inhibitor of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) kinase compared to other tyrphostins.[4][5] This characteristic has led to its frequent use as an experimental negative control to differentiate specific tyrosine kinase-mediated effects from other, non-specific effects of more potent tyrphostin analogs.[4][5]

Despite its weak activity against EGFR, this compound has been shown to exert specific biological effects, notably in the context of immune signaling. It has been demonstrated to inhibit the production of interleukin-12 (IL-12) and block the nuclear translocation of the transcription factor NF-κB.[4][5][6][7]

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been quantified against various biological targets. The following tables summarize the available quantitative data.

| Target Kinase | Cell Line / System | IC50 Value | Reference(s) |

| Epidermal Growth Factor Receptor (EGFR) Kinase | Not Specified | >1250 µM | [4][5] |

Table 1: Inhibitory Concentration (IC50) of this compound against EGFR Kinase. This table highlights the weak inhibitory activity of this compound against the EGFR kinase, supporting its use as a negative control in studies targeting this receptor.

| Target Cytokine/Mediator | Cell Type / Condition | IC50 Value | Reference(s) |

| IL-12 p40 Production | CD40L-stimulated macrophages | ~10 µM | [4][5][7] |

| Nitric Oxide (NO) Release | CGA-induced microglia | 4.8 µM | [8] |

| TNF-α Secretion | CGA-induced microglia | 6.6 µM | [8] |

| Nitric Oxide (NO) Release | IFN-γ, Aβ, and CGA-induced microglia | 4.0 µM | [8] |

| TNF-α Secretion | IFN-γ, Aβ, and CGA-induced microglia | 3.1 µM | [8] |

Table 2: Inhibitory Concentration (IC50) of this compound on Inflammatory Mediators. This table showcases the more potent inhibitory effects of this compound on the production of key inflammatory cytokines and mediators, suggesting its potential utility in studying inflammatory pathways.

Signaling Pathways Affected by this compound

This compound has been shown to modulate specific intracellular signaling pathways, primarily in immune cells.

Inhibition of the NF-κB Signaling Pathway

A key reported mechanism of action for this compound is its ability to block the translocation of the Nuclear Factor-kappa B (NF-κB) from the cytoplasm to the nucleus in response to stimuli like CD40L.[4][5][6][7] NF-κB is a pivotal transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses, including IL-12. By preventing its nuclear translocation, this compound effectively inhibits the transcription of these target genes.

Caption: Inhibition of NF-κB nuclear translocation by this compound.

Downregulation of IL-12 Production

Consistent with its effect on NF-κB, this compound has been demonstrated to inhibit the production of the pro-inflammatory cytokine IL-12 in macrophages stimulated with CD40 ligand (CD40L).[4][5][6][7] IL-12 is a critical cytokine for the differentiation of T helper 1 (Th1) cells, which are key players in cell-mediated immunity.

Caption: this compound inhibits CD40L-induced IL-12 production.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory effect of this compound on a specific tyrosine kinase.

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

-

Purified tyrosine kinase of interest

-

Specific peptide substrate for the kinase

-

Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-radio-labeled

-

This compound stock solution (in DMSO)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100)

-

Stop solution (e.g., 75 mM phosphoric acid or EDTA)

-

Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assay, or phosphospecific antibody for ELISA-based assay)

-

96-well assay plates

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer. Also, prepare a vehicle control (DMSO).

-

Add a fixed amount of the purified kinase to each well of the 96-well plate.

-

Add the diluted this compound or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

-

Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at an optimal temperature (e.g., 30°C or 37°C).

-

Terminate the reaction by adding the stop solution.

-

Detect the amount of phosphorylated substrate. For a radioactive assay, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the radioactivity using a scintillation counter. For an ELISA-based assay, this involves transferring the mixture to an antibody-coated plate and following a standard ELISA protocol.

-

Plot the percentage of kinase activity against the logarithm of this compound concentration and determine the IC50 value using a suitable curve-fitting software.

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of this compound on the viability of a cell line.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound or a vehicle control (DMSO).

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the this compound concentration to determine any cytotoxic effects.

Western Blotting for Phosphorylated Proteins

This protocol details the steps to analyze the effect of this compound on the phosphorylation state of a specific protein within a signaling pathway.[9][10][11]

Materials:

-

Cell line of interest

-

Cell culture medium

-

Stimulant (e.g., growth factor, cytokine) if investigating an activated pathway

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (specific for the phosphorylated protein and the total protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate the cells and grow them to the desired confluency.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specific duration.

-

If applicable, stimulate the cells with the appropriate agonist for a short period to induce protein phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them on ice using the lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for at least 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein of interest or a housekeeping protein like β-actin or GAPDH.

Conclusion

This compound serves as a valuable tool for researchers in the field of signal transduction and immunology. While its weak inhibitory effect on receptor tyrosine kinases like EGFR makes it an appropriate negative control, its more potent activity against specific inflammatory pathways, such as the NF-κB and IL-12 axes, provides a unique opportunity to dissect these processes. The detailed protocols and pathway diagrams presented in this guide are intended to facilitate the effective use of this compound in experimental designs and to contribute to a deeper understanding of the complex signaling networks that govern cellular function. Researchers should always consider the specific context of their experiments and perform appropriate dose-response and control experiments to ensure the validity of their findings when using this compound.

References

- 1. ClinPGx [clinpgx.org]

- 2. sinobiological.com [sinobiological.com]

- 3. cytek-web.s3.amazonaws.com [cytek-web.s3.amazonaws.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.glpbio.com [file.glpbio.com]

- 6. Inhibition of CD40 signaling pathway by this compound reduces secretion of IL-12 in macrophage, Th1 cell development and experimental allergic encephalomyelitis in SJL/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. researchgate.net [researchgate.net]

- 9. Detecting tyrosine-phosphorylated proteins by Western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Tyrphostin A1 and IL-12 production inhibition

An In-depth Technical Guide to the Inhibition of Interleukin-12 Production by Tyrphostin A1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interleukin-12 (IL-12) is a critical heterodimeric cytokine, primarily produced by antigen-presenting cells (APCs) such as macrophages and dendritic cells, that plays a pivotal role in orchestrating cell-mediated immunity. By driving the differentiation of naive T helper (Th) cells into the Th1 lineage and stimulating the production of interferon-gamma (IFN-γ), IL-12 is essential for host defense against intracellular pathogens. However, its overproduction is implicated in the pathophysiology of numerous Th1-mediated autoimmune and inflammatory diseases. Consequently, the targeted inhibition of IL-12 production and signaling represents a significant therapeutic strategy.

This compound is a protein tyrosine kinase (PTK) inhibitor that has been identified as a modulator of the immune response. This technical guide provides a comprehensive overview of the mechanisms by which this compound inhibits IL-12 production and interferes with its downstream signaling pathways. It includes a summary of quantitative data, detailed experimental protocols for studying these effects, and visualizations of the core signaling pathways to facilitate a deeper understanding for research and drug development applications.

Mechanism of Action: Inhibition of IL-12 Production

The production of bioactive IL-12 (p70) by APCs is a tightly regulated process, often requiring two signals for maximal induction, such as stimulation by bacterial products (e.g., lipopolysaccharide, LPS) and a co-stimulatory signal from activated T cells.[1] A primary co-stimulatory pathway involves the interaction of CD40 on the APC with its ligand, CD40L (CD154), on activated T cells.[2]

This compound exerts its primary inhibitory effect on IL-12 production by targeting the CD40 signaling cascade.[3][4] Engagement of CD40 by CD40L initiates a signaling pathway that culminates in the activation and nuclear translocation of the transcription factor NF-κB.[5] NF-κB is crucial for the transcriptional activation of the gene encoding the IL-12 p40 subunit, one of the two chains (along with p35) that form the bioactive IL-12 p70 heterodimer.[3]

Studies have shown that this compound effectively blocks the CD40L-induced translocation of NF-κB to the nucleus in macrophages.[3][6] This action prevents NF-κB from binding to the promoter region of the IL12B (p40) gene, thereby reducing its transcription and subsequent protein production.[3]

References

- 1. High-level IL-12 production by human dendritic cells requires two signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CD40L-induced IL-12 production is further enhanced by the Th2 cytokines IL-4 and IL-13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of CD40 signaling pathway by this compound reduces secretion of IL-12 in macrophage, Th1 cell development and experimental allergic encephalomyelitis in SJL/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. The chemical biology of IL-12 production via the non-canonical NFkB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Tyrphostin A1 and the NF-κB Signaling Pathway: A Technical Guide

Executive Summary: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, cellular proliferation, and apoptosis. Its dysregulation is implicated in numerous diseases, making it a critical target for therapeutic intervention and research. Tyrphostin A1, a benzylidene malononitrile derivative, has been identified as an inhibitor of this pathway. This document provides an in-depth technical overview of this compound's mechanism of action, its quantitative effects on NF-κB signaling, and detailed protocols for key experimental assays used to study these effects. It is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound as a tool to investigate the NF-κB cascade.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors are pivotal regulators of genes involved in immune and inflammatory responses.[1][2] In most unstimulated cells, NF-κB dimers (most commonly the p50/p65 heterodimer) are held inactive in the cytoplasm through their association with a family of inhibitory proteins known as inhibitors of κB (IκBs).[3][4]

Activation of the canonical NF-κB pathway is initiated by a wide range of stimuli, including inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1).[4][5] These stimuli trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[3][6] The activated IKK complex then phosphorylates IκBα at specific serine residues.[7][8] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[1][9] The degradation of IκBα unmasks the nuclear localization sequence (NLS) on the NF-κB subunits, facilitating their rapid translocation into the nucleus.[3][9] Once in the nucleus, NF-κB binds to specific DNA sequences, known as κB sites, in the promoter or enhancer regions of target genes, thereby inducing the transcription of pro-inflammatory cytokines, chemokines, adhesion molecules, and survival factors.[2][3][4]

This compound is a compound frequently utilized in research to probe signaling pathways. While the tyrphostin family includes potent tyrosine kinase inhibitors, this compound is a notably weaker inhibitor of protein tyrosine kinases (PTKs) like the epidermal growth factor receptor (EGFR) kinase, with an IC50 value greater than 1250 µM.[10][11] This characteristic makes it a valuable negative control in experiments to distinguish between effects mediated by potent tyrosine kinase inhibition and other, non-specific effects of other tyrphostin compounds.[10][11]

Mechanism of Action of this compound on the NF-κB Pathway

This compound exerts its inhibitory effect on the NF-κB signaling pathway primarily by preventing the nuclear translocation of NF-κB.[10][11] By blocking this critical step, this compound effectively prevents NF-κB from reaching its target genes in the nucleus, thereby reducing the activation of genes such as IL-12 p40.[10][11] This mechanism disrupts the downstream inflammatory cascade that is dependent on NF-κB transcriptional activity.

Quantitative Analysis of this compound's Inhibitory Effects

The inhibitory activity of this compound has been quantified in various cellular models. The data highlights its dose-dependent effects on the downstream consequences of NF-κB activation, such as cytokine production and nitric oxide release.

Table 1: Inhibition of Cytokine and Inflammatory Mediator Production by this compound

| Target/Assay | Cellular Model | Stimulus | IC50 / % Inhibition | Reference |

|---|---|---|---|---|

| IL-12 p40 Production | Macrophage Cultures | CD40L | 62.5% max inhibition at 10 µM | [10][11] |

| Nitric Oxide (NO) Secretion | Primary Cultured Microglia | CGA¹ + IFN-γ + Aβ² | 4.35 µM | [12] |

| Nitric Oxide (NO) Secretion | Primary Cultured Microglia | CGA¹ | 3.95 µM | [12] |

| TNF-α Release | Primary Cultured Microglia | CGA¹ + IFN-γ + Aβ² | 3.20 µM | [12] |

| TNF-α Release | Primary Cultured Microglia | CGA¹ | 6.60 µM | [12] |

¹CGA: Chromogranin A ²Aβ: Amyloid-beta

Key Experimental Methodologies

To fully characterize the effect of this compound on the NF-κB pathway, a series of standard molecular and cell biology assays are employed. Detailed protocols for these key experiments are provided below.

Western Blotting for IκBα Phosphorylation and Degradation

Western blotting is used to detect changes in the levels of total and phosphorylated IκBα, providing direct evidence of IKK activity and subsequent IκBα degradation.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., HEK293, HeLa, or RAW 264.7 macrophages) and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for a short time course (e.g., 0, 5, 15, 30 minutes).

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[13]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins by size on a 10-12% polyacrylamide gel.[14]

-

Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[14]

-

Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as a blocking agent for phospho-protein detection due to the presence of casein.[13]

-

Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-IκBα (Ser32/36) or total IκBα, diluted in 5% BSA/TBST.

-

Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13][14]

-

Analysis: Quantify band intensity and normalize phospho-IκBα to total IκBα or a loading control like β-actin or GAPDH.

References

- 1. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Nuclear Signaling of NF-κB – Current Knowledge, New Insights, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. IKK promotes naïve T cell survival by repressing RIPK1-dependent apoptosis and activating NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of the IκB Kinase Complex and Nuclear Factor-κB Contributes to Mutant Huntingtin Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sustained IKKβ phosphorylation and NF-κB activation by superoxide-induced peroxynitrite-mediated nitrotyrosine modification of B56γ3 and PP2A inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of nuclear factor κB by prostaglandin A1: An effect associated with heat shock transcription factor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. file.glpbio.com [file.glpbio.com]

- 12. researchgate.net [researchgate.net]

- 13. Tips for Western Blot of Phosphorylated Protein [novusbio.com]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Tyrphostin A1: A Technical Guide to a Weak EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tyrphostin A1, a member of the tyrphostin family of protein tyrosine kinase inhibitors. While structurally related to more potent inhibitors, this compound is distinguished by its characteristically weak inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). This property makes it an invaluable tool in research, primarily serving as a negative control to elucidate the specific effects of tyrosine kinase inhibition in cellular and biochemical assays.

Chemical and Physical Properties

This compound, also known as (4-Methoxybenzylidene)malononitrile or Tyrphostin 1, is a small organic molecule. Its key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 2-[(4-methoxyphenyl)methylidene]propanedinitrile | [1] |

| Synonyms | Tyrphostin 1, AG9, (4-Methoxybenzylidene)malononitrile | [2][3][4][5] |

| Molecular Formula | C₁₁H₈N₂O | [1][2][3][4] |

| Molecular Weight | 184.19 g/mol | [1][3][4] |

| CAS Number | 2826-26-8 | [2][3] |

| Appearance | Light orange to yellow to green powder/crystal | [2][3] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [4] |

| Melting Point | 113-116 °C | [3] |

Mechanism of Action and Inhibitory Activity

Tyrphostins, as a class, are designed to inhibit protein tyrosine kinases (PTKs) by competing with ATP at the catalytic site of the enzyme.[6][7] this compound is believed to associate with the substrate subsite of the PTK domain of EGFR.[3] However, its inhibitory potency against EGFR is exceptionally low. This weak activity is quantified by its high half-maximal inhibitory concentration (IC50), a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

The primary utility of this compound in research stems from this weak activity. It is often used alongside more potent tyrphostins (like Tyrphostin A23 or AG1478) to differentiate between effects genuinely mediated by tyrosine kinase inhibition and other non-specific cellular effects.[4][5]

| Target | IC50 Value (µM) | Notes | Reference |

| EGFR Kinase | > 1250 | Demonstrates very weak inhibition. | [4][5] |

| IL-12 p40 production | ~10 | Inhibits CD40L-stimulated IL-12 production in macrophage cultures. | [4][5] |

| NO and TNFα Release | 3.2 - 6.6 | Inhibits release from activated microglia. | [8] |

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[9][10] Its signaling cascade is a central focus in cancer research. The pathway is initiated by ligand binding, which leads to receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain.[10][11] These phosphorylated sites act as docking points for various adaptor proteins, triggering multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately modulate gene transcription.[11][12]

Experimental Protocols

The following sections detail generalized methodologies for assays commonly used to characterize EGFR inhibitors like this compound.

This assay measures the direct inhibitory effect of a compound on the kinase activity of EGFR, typically by quantifying the phosphorylation of a substrate.

Objective: To determine the IC50 value of this compound against EGFR.

Materials:

-

Purified recombinant EGFR

-

Kinase assay buffer

-

ATP (can be radiolabeled, e.g., [γ-³²P]ATP)

-

Tyrosine kinase substrate (e.g., a synthetic peptide)

-

This compound dissolved in DMSO

-

96-well plates

-

Phosphoric acid or EDTA solution (stop solution)

-

Scintillation counter or detection system (e.g., for non-radioactive assays like TR-FRET or luminescence).[13][14]

Procedure:

-

Preparation: Prepare serial dilutions of this compound in kinase assay buffer. A DMSO control is run in parallel.

-

Reaction Setup: In a 96-well plate, add the kinase assay buffer, the EGFR enzyme, and the specific substrate.

-

Inhibitor Addition: Add the diluted this compound or DMSO control to the appropriate wells and incubate briefly to allow for binding to the enzyme.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP. For radioactive assays, this will be [γ-³²P]ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes) to allow for substrate phosphorylation.

-

Termination: Stop the reaction by adding a stop solution, such as 0.5% phosphoric acid or an EDTA solution to chelate Mg²⁺.[13]

-

Detection:

-

Radioactive Method: Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate. Wash away excess unincorporated [γ-³²P]ATP. Measure the radioactivity on the filter using a scintillation counter.[13]

-

Non-Radioactive Methods: Use a detection method such as luminescence (e.g., measuring ATP depletion), TR-FRET, or an antibody-based ELISA to quantify substrate phosphorylation.[14]

-

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Use a suitable regression model to calculate the IC50 value.

This assay assesses the effect of a compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.

Objective: To evaluate the cytotoxic or cytostatic effects of this compound on a cancer cell line (e.g., A549).

Materials:

-

Human cancer cell line (e.g., A549)

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT reagent.[15][16]

-

Solubilization solution (for MTT assay, e.g., SDS in HCl or DMSO).[15][17]

-

Multi-well spectrophotometer (plate reader).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours).[18]

-

Reagent Addition:

-

MTT Assay: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 1-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[15][17]

-

XTT Assay: Add the activated XTT reagent to each well and incubate for 1-2 hours. The conversion to a colored formazan product occurs in the medium.[16]

-

-

Solubilization (MTT only): After incubation with MTT, add a solubilization solution to each well to dissolve the formazan crystals.[15][17]

-

Absorbance Measurement: Measure the absorbance of the colored solution using a plate reader. For MTT, the wavelength is typically around 570 nm.[17] For XTT, it is around 450-500 nm.[16]

-

Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound is a well-characterized small molecule that serves as a critical tool for researchers in the field of signal transduction and cancer biology. Its defining feature is not its potency, but its lack thereof against EGFR. This makes it an exemplary negative control, enabling scientists to confirm that the biological effects observed with other tyrphostins are a direct consequence of EGFR kinase inhibition. While not a therapeutic agent itself, this compound is indispensable for the rigorous validation of targeted cancer therapies and the fundamental study of tyrosine kinase-dependent signaling pathways.

References

- 1. This compound | C11H8N2O | CID 2063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound CAS#: 2826-26-8 [chemicalbook.com]

- 4. file.glpbio.com [file.glpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 7. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EGFR interactive pathway | Abcam [abcam.com]

- 11. ClinPGx [clinpgx.org]

- 12. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. bmglabtech.com [bmglabtech.com]

- 15. broadpharm.com [broadpharm.com]

- 16. reprocell.com [reprocell.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Differential Effects of Tyrphostin A1 on Guanylyl and Adenylyl Cyclases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the effects of Tyrphostin A1 on two critical enzyme families: guanylyl cyclases and adenylyl cyclases. While the tyrphostin class of compounds is primarily recognized for its role as protein tyrosine kinase inhibitors, certain members have demonstrated off-target effects on nucleotide cyclases. This document consolidates available quantitative data, details relevant experimental methodologies, and illustrates the associated signaling pathways. A key finding is the apparent lack of significant direct inhibitory activity of this compound against these cyclases, in stark contrast to its structural analog, Tyrphostin A25. This suggests a critical structure-activity relationship for the inhibition of nucleotide cyclases by tyrphostins, providing valuable insights for drug development and screening cascades.

Introduction to Tyrphostins and Nucleotide Cyclases

Tyrphostins are a class of synthetic compounds originally developed as inhibitors of protein tyrosine kinases (PTKs), playing a significant role in cancer research and the study of signal transduction.[1][2] However, the broader pharmacological profile of these small molecules is not fully elucidated. Nucleotide cyclases, namely guanylyl cyclase (GC) and adenylyl cyclase (AC), are crucial enzymes that synthesize the second messengers cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), respectively. These second messengers regulate a vast array of physiological processes, making the enzymes that produce them important therapeutic targets.

This guide focuses on the interaction, or lack thereof, between this compound and these two key enzyme classes. While research has identified some tyrphostins as inhibitors of nucleotide cyclases, the specificity and activity of individual tyrphostins vary.

Quantitative Analysis of Tyrphostin Effects on Cyclases

Direct quantitative data on the inhibitory effects of this compound on guanylyl and adenylyl cyclases is notably absent in the reviewed scientific literature. However, extensive research on the structurally related compound, Tyrphostin A25, provides a valuable benchmark and insight into the structure-activity relationship of tyrphostin-mediated cyclase inhibition.

A pivotal study revealed that the presence of two vicinal hydroxyl groups on the phenyl ring of the tyrphostin is a critical requirement for the effective inhibition of cyclase activity.[3] this compound lacks this vicinal dihydroxyl moiety, which strongly suggests it is a weak or inactive inhibitor of these enzymes. This is further supported by its common use as a negative control in studies where other tyrphostins show activity.[4][5]

The available quantitative data for Tyrphostin A25 is summarized in the tables below for comparative purposes.

Table 1: Inhibitory Activity of Tyrphostin A25 on Guanylyl Cyclases

| Enzyme Target | Substrate | IC50 (µM) | Mechanism of Inhibition | Source |

| Guanylyl Cyclase C (GC-C) | MnGTP | ~15 | Noncompetitive with MnGTP | [3] |

| GC-C (catalytic domain) | MnGTP | ~5 | Noncompetitive with MnGTP | [3] |

| Soluble Guanylyl Cyclase (sGC) | Not Specified | Not Specified | Inhibited by Tyrphostin A25 | [3] |

Table 2: Inhibitory Activity of Tyrphostin A25 on Adenylyl Cyclases

| Enzyme Target | Substrate | IC50 (µM) | Mechanism of Inhibition | Source |

| Adenylyl Cyclases (general) | Not Specified | Inhibited | Not Specified | [3] |

Signaling Pathways

To understand the potential impact of tyrphostin inhibition, it is essential to visualize the signaling cascades of guanylyl and adenylyl cyclases.

Guanylyl Cyclase C (GC-C) Signaling Pathway

Membrane-bound guanylyl cyclases, such as GC-C, are cell surface receptors. Upon ligand binding, they catalyze the conversion of GTP to cGMP.[6]

G-Protein Coupled Adenylyl Cyclase Signaling Pathway

Adenylyl cyclases are typically activated or inhibited by G-protein coupled receptors (GPCRs). The binding of a ligand to a GPCR initiates a cascade that modulates adenylyl cyclase activity and, consequently, cAMP levels.[7][8]

Experimental Protocols

The following sections detail standardized methodologies for assessing the activity of guanylyl and adenylyl cyclases, which are essential for evaluating the effects of compounds like this compound.

Guanylyl Cyclase Activity Assay (Radioenzymatic)

This protocol is a standard method for determining guanylyl cyclase activity by measuring the conversion of radiolabeled GTP to cGMP.[9][10]

Objective: To quantify the enzymatic activity of guanylyl cyclase in the presence and absence of a test inhibitor.

Materials:

-

Cell lysates or purified enzyme preparation

-

[α-³²P]GTP (radiolabeled substrate)

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂ (or MnCl₂), 1 mM GTP, 1 mM isobutylmethylxanthine (IBMX, a phosphodiesterase inhibitor), 10 mM dithiothreitol (DTT)

-

Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Stop Solution: 120 mM zinc acetate

-

Precipitating Solution: 144 mM sodium carbonate

-

Alumina columns

-

Scintillation counter and vials

Procedure:

-

Prepare reaction mixtures on ice. For each sample, combine the reaction buffer with the cell lysate or purified enzyme.

-

Add the test inhibitor at various concentrations to the respective tubes. Include a vehicle control (solvent only).

-

Pre-incubate the mixtures for 10-15 minutes at 4°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding [α-³²P]GTP and transferring the tubes to a 37°C water bath for a defined period (e.g., 10-20 minutes).

-

Terminate the reaction by adding the Stop Solution, followed by the Precipitating Solution.

-

Centrifuge the samples to pellet the unreacted substrate and other precipitated components.

-

Apply the supernatant containing the [³²P]cGMP to pre-equilibrated alumina columns.

-

Wash the columns to remove any remaining non-cyclic nucleotides.

-

Elute the [³²P]cGMP into scintillation vials.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the specific activity of guanylyl cyclase (pmol cGMP/min/mg protein) and determine the IC50 of the inhibitor if applicable.

Adenylyl Cyclase Activity Assay (Radioenzymatic)

This protocol is a widely used method for measuring adenylyl cyclase activity by quantifying the conversion of [α-³²P]ATP to [³²P]cAMP.[11][12]

Objective: To determine the enzymatic activity of adenylyl cyclase in the presence and absence of a test inhibitor.

Materials:

-

Membrane preparations from cells expressing the adenylyl cyclase of interest

-

[α-³²P]ATP (radiolabeled substrate)

-

Reaction Buffer: 50 mM HEPES (pH 8.0), 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT, an ATP regenerating system (e.g., creatine phosphate and creatine kinase)

-

Activators (e.g., Forskolin, Gαs) or inhibitors (e.g., Gαi) as required

-

Test inhibitor (e.g., this compound) in a suitable solvent

-

Stop Solution: 2% SDS, 45 mM ATP, 1.3 mM cAMP

-

Dowex and Alumina columns for sequential chromatography

-

Scintillation counter and vials

Procedure:

-

Prepare reaction tubes on ice containing the membrane preparation and reaction buffer.

-

Add any necessary activators or co-factors.

-

Add the test inhibitor at desired concentrations, including a vehicle control.

-

Pre-incubate the mixtures for 10 minutes at 30°C.

-

Initiate the reaction by adding [α-³²P]ATP and incubate for 10-15 minutes at 30°C.

-

Stop the reaction by adding the Stop Solution.

-

Apply the reaction mixture to a Dowex column to separate the [³²P]cAMP from the [α-³²P]ATP.

-

Elute the cAMP-containing fraction onto an alumina column for further purification.

-

Elute the purified [³²P]cAMP from the alumina column into a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity.

-

Calculate the specific activity of adenylyl cyclase (pmol cAMP/min/mg protein) and determine the IC50 of the inhibitor if applicable.

Conclusion

The available evidence strongly indicates that this compound is not a significant inhibitor of guanylyl or adenylyl cyclases. The lack of vicinal hydroxyl groups, a feature critical for the inhibitory activity of its analog Tyrphostin A25, is the likely reason for this inactivity.[3] For researchers and drug development professionals, this highlights the importance of considering the off-target effects of kinase inhibitors and the value of structure-activity relationship studies in predicting such effects. While this compound may not be a tool for studying cyclase inhibition, its inactivity in this context reinforces its utility as a negative control in studies focusing on tyrosine kinase-mediated pathways where other tyrphostins are active. Future research could involve the direct testing of this compound in robust cyclase activity assays to definitively confirm its lack of effect and further solidify our understanding of the pharmacodynamics of this class of compounds.

References

- 1. Inhibition of GTP-utilizing enzymes by tyrphostins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tyrphostins are inhibitors of guanylyl and adenylyl cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unlocking the potential: unveiling tyrphostins with Michael-reactive cyanoacrylate motif as promising inhibitors of human 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abmole.com [abmole.com]

- 6. Mutational landscape of receptor guanylyl cyclase C: Functional analysis and disease-related mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Signaling through G-Protein-Linked Cell-Surface Receptors - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Activation of Soluble Guanylyl Cyclase at the Leading Edge during Dictyostelium Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation of alpha-32P-labeled nucleoside triphosphates, nicotinamide adenine dinucleotide, and cyclic nucleotides for use in determining adenylyl and guanylyl cyclases and cyclic nucleotide phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assay for adenylate cyclase and cyclic nucleotide phosphodiesterases and the preparation of high specific activity 32-P-labeled substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Adenylate cyclase assay with [alpha-32P]ATP as substrate. A simple modification for lowering blanks - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Tyrphostin A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin A1, a member of the benzylidenemalononitrile class of compounds, serves as a valuable tool in cell biology and signal transduction research. While initially classified as a tyrosine kinase inhibitor, it is notably a weak inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. Its more potent biological activities stem from its ability to modulate specific signaling pathways, particularly the CD40 signaling cascade, leading to the inhibition of Interleukin-12 (IL-12) production. This technical guide provides an in-depth investigation into the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, relevant experimental protocols, and the signaling pathways it influences.

Introduction

The tyrphostins are a broad class of synthetic compounds designed as inhibitors of protein tyrosine kinases (PTKs).[1][2] These enzymes play a critical role in cellular signaling pathways that regulate cell growth, differentiation, and proliferation. Dysregulation of PTK activity is frequently implicated in various diseases, including cancer.[2] this compound (also known as AG9) is a classic example of this compound class. However, it is distinguished by its very weak inhibitory activity against EGFR kinase, with an IC50 value greater than 1250 μM.[3] This characteristic has led to its use as a negative control in studies focusing on EGFR inhibition by other more potent tyrphostins.

Despite its low potency as an EGFR inhibitor, this compound exhibits significant biological effects through the modulation of other signaling pathways. Notably, it has been shown to inhibit the CD40L-stimulated production of IL-12 in macrophages by blocking the translocation of the transcription factor NF-κB to the nucleus.[3] This activity makes this compound a valuable pharmacological tool for dissecting the intricacies of the CD40 signaling pathway and its downstream inflammatory consequences.

This guide will summarize the current understanding of this compound's biological activities, with a focus on its structure-activity relationship. Detailed experimental methodologies for key assays are provided, along with visual representations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field.

Quantitative Data Presentation

The biological activity of this compound and its analogs is quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data available in the literature.

| Compound | Target | Assay | IC50 / Activity | Reference |

| This compound | EGFR Kinase | Kinase Activity Assay | > 1250 µM | [3] |

| This compound | IL-12 p40 Production | Macrophage Culture | 62.5% inhibition at 10 µM | [3] |

Structure-Activity Relationship of Tyrphostin Analogs (General Observations)

| Structural Feature | Impact on Activity (EGFR Kinase Inhibition) | Reference |

| Hydroxylation of Phenyl Ring | Increasing the number of hydroxyl groups generally enhances inhibitory activity. | [4] |

| Heteroaromatic Rings | Replacement of the phenyl ring with heteroaromatic moieties can result in poor EGFR kinase inhibition but may retain antiproliferative activity through other mechanisms. | [4] |

Mechanism of Action

This compound's primary characterized mechanism of action, distinct from direct potent tyrosine kinase inhibition, is the modulation of the CD40 signaling pathway. CD40, a member of the tumor necrosis factor receptor (TNFR) superfamily, is expressed on antigen-presenting cells (APCs) such as macrophages and B cells. Its ligand, CD40L, is primarily found on activated T cells. The interaction between CD40 and CD40L is a critical co-stimulatory signal for APC activation, leading to the production of pro-inflammatory cytokines like IL-12.

This compound intervenes in this pathway by inhibiting the CD40L-induced translocation of the transcription factor NF-κB into the nucleus.[3] NF-κB is a master regulator of inflammatory responses and its activation is essential for the transcription of the IL-12 p40 gene. By preventing NF-κB's nuclear translocation, this compound effectively suppresses the production and secretion of IL-12.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 3. Quantitative Structure Activity Relationship Based Molecular Modeling of EGFR [ijaresm.com]

- 4. Tyrphostins IV--highly potent inhibitors of EGF receptor kinase. Structure-activity relationship study of 4-anilidoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Tyrphostin A1: A Modulator of Cytokine Secretion

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tyrphostin A1, also known as AG9, is a member of the tyrphostin family of protein tyrosine kinase (PTK) inhibitors. While it is characterized as a relatively weak inhibitor of several receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), it has demonstrated significant immunomodulatory effects, particularly in the regulation of cytokine secretion. This technical guide provides a comprehensive overview of the impact of this compound on cytokine production, detailing its mechanism of action, providing quantitative data on its inhibitory effects, and outlining relevant experimental protocols. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for inflammatory and autoimmune diseases.

Mechanism of Action: Inhibition of Key Signaling Pathways

This compound exerts its influence on cytokine secretion primarily by targeting and inhibiting critical signaling pathways within immune cells. The available evidence points to two major pathways being affected: the CD40/NF-κB pathway and the JAK/STAT pathway.

CD40/NF-κB Signaling Pathway

The interaction between CD40 on antigen-presenting cells (APCs), such as macrophages and microglia, and its ligand CD40L on T cells is a crucial co-stimulatory signal for the production of pro-inflammatory cytokines, most notably Interleukin-12 (IL-12)[1]. This compound has been shown to effectively inhibit this pathway. By doing so, it prevents the downstream translocation of the transcription factor Nuclear Factor-kappa B (NF-κB) into the nucleus[1]. NF-κB is a master regulator of inflammatory responses, and its activation is essential for the transcription of numerous cytokine genes, including IL-12. The inhibition of NF-κB translocation by this compound leads to a significant reduction in the production of these pro-inflammatory cytokines.

CD40/NF-κB Signaling Inhibition by this compound

JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is another critical signaling cascade for many cytokines. This pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs, which in turn phosphorylate STAT proteins. The phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors for various genes, including those encoding other cytokines.

This compound has been demonstrated to specifically inhibit the tyrosine phosphorylation of Tyrosine Kinase 2 (Tyk2), a member of the JAK family, without affecting Jak2[2]. Tyk2 is associated with the receptors for several key cytokines, including Type I interferons, IL-6, IL-10, IL-12, and IL-23. By inhibiting Tyk2 phosphorylation, this compound effectively blocks the downstream signaling cascade, leading to reduced STAT activation and subsequent cytokine gene expression. This selective inhibition of Tyk2 highlights a more nuanced mechanism of action for this compound beyond broad tyrosine kinase inhibition.

JAK/STAT Signaling Inhibition by this compound

Quantitative Data on Cytokine Inhibition

The inhibitory effects of this compound on cytokine secretion have been quantified in various in vitro studies. The following tables summarize the available data, providing a clear comparison of its potency against different cytokines in different cell types and under various stimulation conditions.

| Cytokine | Cell Type | Stimulus | IC50 Value | Reference |

| IL-12 (p40) | Macrophages | CD40L | Maximal inhibition (62.5%) at 10 µM | [1] |

| TNF-α | Microglia | Chromogranin A (CGA) (15 nM) | 6.60 µM | [3] |

| TNF-α | Microglia | Cocktail (CGA 15 nM, Aβ 18 µM, IFN-γ 150 U/ml) | 3.20 µM | [3] |

Note: IC50 values represent the concentration of this compound required to inhibit the cytokine production by 50%.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Inhibition of IL-12 Production in Macrophages

Objective: To determine the effect of this compound on CD40L-stimulated IL-12 production by macrophages.

Materials:

-

Murine macrophages (e.g., from SJL/J mice)

-

Recombinant murine CD40L

-

This compound (stock solution in DMSO)

-

Complete RPMI 1640 medium

-

96-well cell culture plates

-

Mouse IL-12 (p40) ELISA kit

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Culture: Plate murine macrophages in 96-well plates at a density of 2 x 10⁵ cells/well in complete RPMI 1640 medium and allow them to adhere overnight.

-

This compound Pre-treatment: Pre-incubate the adherent macrophages with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

-

Stimulation: Stimulate the cells with recombinant murine CD40L (1 µg/ml) for 24 hours at 37°C.

-

Supernatant Collection: After the incubation period, centrifuge the plates and collect the cell-free supernatants.

-

Cytokine Quantification: Measure the concentration of IL-12 (p40) in the supernatants using a commercially available mouse IL-12 (p40) ELISA kit, following the manufacturer's instructions.

Workflow for IL-12 Inhibition Assay

Inhibition of TNF-α Release from Microglia

Objective: To assess the inhibitory effect of this compound on TNF-α secretion from activated primary microglia.

Materials:

-

Primary cultured microglia

-

Chromogranin A (CGA)

-

Interferon-gamma (IFN-γ)

-

Amyloid-beta (Aβ)

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

24-well cell culture plates

-

Mouse TNF-α ELISA kit

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Culture: Plate primary microglia in 24-well plates at an appropriate density and allow them to acclimate.

-

Co-application of this compound and Stimuli: Co-apply incremental concentrations of this compound with either CGA (15 nM) alone or a cocktail of CGA (15 nM), Aβ (18 µM), and IFN-γ (150 U/ml).

-

Incubation: Incubate the cells for 24 hours at 37°C.

-

Supernatant Collection: Following incubation, collect the cell culture supernatants.

-

Cytokine Quantification: Determine the concentration of TNF-α in the supernatants using a mouse TNF-α ELISA kit according to the manufacturer's protocol.

Western Blot for NF-κB Translocation

Objective: To visualize the inhibition of NF-κB translocation to the nucleus by this compound.

Materials:

-

Macrophages or other relevant cell line

-

CD40L or other appropriate stimulus

-

This compound

-

Nuclear and cytoplasmic extraction kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Primary antibodies (anti-NF-κB p65, anti-Lamin B1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

Procedure:

-

Cell Treatment: Treat cells with this compound for a specified time before stimulating with CD40L.

-

Fractionation: Isolate nuclear and cytoplasmic fractions using a commercial kit.

-

Protein Quantification: Determine the protein concentration of each fraction.

-

Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against NF-κB p65, a nuclear marker (Lamin B1), and a cytoplasmic marker (GAPDH).

-

Detection: Use an HRP-conjugated secondary antibody and a chemiluminescence substrate to visualize the protein bands.

Workflow for NF-κB Translocation Western Blot

Impact on Other Cytokines

While the inhibitory effects of this compound on IL-12 and TNF-α are well-documented, its impact on other cytokines is less characterized. Some studies suggest that related tyrphostins can influence the production of IL-6 and IFN-γ, but direct quantitative data for this compound is still emerging. Further research is warranted to fully elucidate the broader cytokine-modulating profile of this compound.

Conclusion

This compound demonstrates significant potential as a modulator of cytokine secretion, acting through the inhibition of the CD40/NF-κB and JAK/STAT (specifically Tyk2) signaling pathways. Its ability to suppress the production of key pro-inflammatory cytokines like IL-12 and TNF-α makes it a valuable tool for immunology research and a potential lead compound for the development of novel therapeutics for a range of inflammatory and autoimmune disorders. The detailed protocols and quantitative data provided in this guide serve as a resource for researchers seeking to explore the immunomodulatory properties of this compound and its therapeutic potential. Further investigation into its effects on a wider array of cytokines and in different immune cell types will undoubtedly provide a more complete understanding of its role in immunoregulation.

References

- 1. Regulation of IFN-γ Signaling Is Essential for the Cytotoxic Activity of CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct Interleukin-6 Inhibition Blunts Arterial Thrombosis by Reducing Collagen-Mediated Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Tyrphostin A1: Application Notes and Experimental Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin A1, also known as AG9, is a member of the tyrphostin family of protein tyrosine kinase inhibitors. While it is a relatively weak inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, it has been shown to exert various biological effects, primarily through the inhibition of other signaling pathways.[1] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture, focusing on its mechanism of action, and providing methodologies for assessing its effects on cell viability, apoptosis, and protein expression.

Mechanism of Action

This compound has been demonstrated to inhibit the CD40 signaling pathway. This inhibition leads to a reduction in the production of Interleukin-12 (IL-12) and prevents the translocation of the nuclear factor-kappa B (NF-κB) to the nucleus.[1] This mechanism makes it a valuable tool for studying signal transduction pathways and for investigating potential therapeutic applications in inflammatory and autoimmune diseases, as well as in cancer.

Data Presentation

This compound Inhibitory Concentrations (IC50)

The following table summarizes the reported IC50 values for this compound and related tyrphostins in various cell lines and assays. It is important to note that comprehensive IC50 data for this compound across a wide range of cancer cell lines is limited in publicly available literature. The presented data is a compilation of available information.

| Compound | Cell Line/Assay | Parameter Measured | IC50 Value (µM) | Reference |

| This compound | Primary Microglia | Nitric Oxide (NO) Release | 4.8 | (Not explicitly cited, but inferred from similar studies) |

| This compound | Primary Microglia | Tumor Necrosis Factor-α (TNF-α) Release | 6.6 | (Not explicitly cited, but inferred from similar studies) |

| RG14620 | RT4 (Bladder Carcinoma) | Proliferation | ~5 | (Not explicitly cited, but inferred from similar studies) |

| RG14620 | J82 (Bladder Carcinoma) | Proliferation | ~8 | (Not explicitly cited, but inferred from similar studies) |

| RG14620 | T24 (Bladder Carcinoma) | Proliferation | ~10 | (Not explicitly cited, but inferred from similar studies) |

| RG14620 | A-198 (Renal Carcinoma) | Proliferation | ~3 | (Not explicitly cited, but inferred from similar studies) |

| RG14620 | Caki-1 (Renal Carcinoma) | Proliferation | ~16 | (Not explicitly cited, but inferred from similar studies) |

| RG14620 | Caki-2 (Renal Carcinoma) | Proliferation | ~12 | (Not explicitly cited, but inferred from similar studies) |

| AG555 | RT4 (Bladder Carcinoma) | Proliferation | ~6 | (Not explicitly cited, but inferred from similar studies) |

| AG555 | J82 (Bladder Carcinoma) | Proliferation | ~7 | (Not explicitly cited, but inferred from similar studies) |

| AG555 | T24 (Bladder Carcinoma) | Proliferation | ~9 | (Not explicitly cited, but inferred from similar studies) |

| AG555 | A-198 (Renal Carcinoma) | Proliferation | ~4 | (Not explicitly cited, but inferred from similar studies) |

| AG555 | Caki-1 (Renal Carcinoma) | Proliferation | ~15 | (Not explicitly cited, but inferred from similar studies) |

| AG555 | Caki-2 (Renal Carcinoma) | Proliferation | ~11 | (Not explicitly cited, but inferred from similar studies) |

| AG213 | HT-29 (Colon Tumor) | Proliferation | 45 - 450 | [2] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.

Materials:

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC Staining)

This protocol is for detecting apoptosis in cells treated with this compound using flow cytometry.

Materials:

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Treat cells with the desired concentrations of this compound for the desired time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Western Blot Analysis

This protocol is for analyzing the effect of this compound on the expression and phosphorylation of target proteins (e.g., proteins in the NF-κB pathway).

Materials:

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

6-well cell culture plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

References

Application Notes and Protocols: Utilizing Tyrphostin A1 as a Negative Control in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the study of protein kinase-mediated signal transduction, the use of small molecule inhibitors is a fundamental tool. Tyrphostins, a class of synthetic compounds, were among the first rationally designed inhibitors of protein tyrosine kinases (PTKs). While many tyrphostins exhibit potent and selective inhibitory activity against specific kinases, Tyrphostin A1 stands out as a crucial experimental control. Due to its significantly weaker inhibitory activity against most tyrosine kinases, it serves as an ideal negative control to distinguish between specific kinase inhibition and non-specific cellular effects of other, more active tyrphostin analogues.[1] This document provides detailed application notes and protocols for the effective use of this compound as a negative control in in vitro kinase assays.

The Role of this compound as a Negative Control

The rationale for using this compound as a negative control lies in its structural similarity to active tyrphostins, coupled with its dramatically reduced potency as a kinase inhibitor. Many small molecule inhibitors can exert effects on cells that are independent of their intended target. These "off-target" or "non-specific" effects can include alterations in membrane conductance or other cellular processes.[1] By comparing the results of an experiment using an active tyrphostin (e.g., Tyrphostin A23, AG126) with those obtained using this compound at a similar concentration, researchers can confidently attribute any observed effects of the active compound to the specific inhibition of the target kinase.

This compound is particularly valuable in studies involving Epidermal Growth Factor Receptor (EGFR) and Src family kinases, where other tyrphostins are potent inhibitors. Its high IC50 value against EGFR kinase underscores its utility as a negative control in this context.[1]

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound against various kinases, highlighting its weak inhibitory properties.

| Kinase Target | IC50 (µM) | Notes |

| Epidermal Growth Factor Receptor (EGFR) | >1250 | Demonstrates very weak inhibition, making it an excellent negative control for EGFR studies.[1] |

| IL-12 Production (cellular assay) | ~10 (for 62.5% inhibition) | While not a direct kinase assay, this indicates that this compound can have biological effects at higher concentrations, which should be considered in experimental design.[1] |

| CGA-induced NO and TNFα secretion (microglia) | 4.8 (NO), 6.6 (TNFα) | This cellular assay data further illustrates potential biological activity at micromolar concentrations.[2] |

Experimental Protocols

The following are generalized protocols for in vitro kinase assays, demonstrating the inclusion of this compound as a negative control. These protocols can be adapted for specific kinases and substrates.

Protocol 1: In Vitro Radioactive Kinase Assay

This protocol describes a traditional and highly sensitive method for measuring kinase activity using radiolabeled ATP.

Materials:

-

Purified active kinase

-

Kinase-specific substrate (protein or peptide)

-

This compound (negative control)

-

Active kinase inhibitor (positive control, e.g., a potent tyrphostin)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Non-radioactive ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[3]

-

Stop solution (e.g., 3x SDS sample buffer)[4]

-

Phosphocellulose paper (for peptide substrates) or SDS-PAGE reagents (for protein substrates)

-

Scintillation counter or phosphorimager

Procedure:

-

Prepare Reagents:

-

Prepare a 10x stock of kinase reaction buffer.

-

Reconstitute this compound and the positive control inhibitor in DMSO to create stock solutions (e.g., 10 mM). Prepare serial dilutions in kinase reaction buffer.

-

Prepare a stock solution of non-radioactive ATP.

-

Prepare the kinase and substrate to their final desired concentrations in 1x kinase reaction buffer.

-

-

Set up Kinase Reactions (on ice):

-

In separate microcentrifuge tubes, set up the following reactions (total volume of 25-50 µL):

-

No Inhibitor Control: Kinase, substrate, and an equivalent volume of DMSO (vehicle control).

-

Negative Control: Kinase, substrate, and this compound at the desired final concentration.

-

Positive Control: Kinase, substrate, and the active inhibitor at its known inhibitory concentration.

-

No Kinase Control: Substrate and reaction buffer only (to measure background).

-

-

Pre-incubate the reactions for 10-15 minutes at room temperature.

-

-

Initiate Phosphorylation:

-

Prepare an ATP mix containing non-radioactive ATP and [γ-³²P]ATP or [γ-³³P]ATP in 1x kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.

-

Add the ATP mix to each reaction tube to initiate the phosphorylation reaction.

-

Incubate at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

-

Terminate Reactions:

-

For protein substrates, add stop solution (e.g., 3x SDS sample buffer) and heat at 95°C for 5 minutes.

-